N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure which includes a quinoline moiety, an oxadiazole ring, and a benzamide group. The synthesis and study of such compounds are crucial in the development of new materials and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that 3,4-dihydroquinoline derivatives have been associated with sigma-1 receptor (σ1r) antagonist activity . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in various cellular processes and has been implicated in several diseases, including cancer and neurodegenerative disorders .
Mode of Action
3,4-dihydroquinoline derivatives have been found to inhibit p38 map kinase, causing cytotoxic activities . MAP kinases are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines, and regulate cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. Inhibition of p38 MAP kinase can impact the MAPK signaling pathway, which plays a key role in cellular responses to various stimuli . This can lead to changes in gene expression, cell differentiation, and apoptosis, among other effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, 3,4-dihydroquinoline derivatives have been associated with cytotoxic activities, potentially through their inhibition of p38 MAP kinase . This could result in changes in cell proliferation and survival, among other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multi-step reactions starting from easily available precursors
Industrial Production Methods: : Industrial synthesis might employ large-scale batch reactors with specific controls for pressure and temperature to optimize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically at the sulfur atom within the oxadiazole ring.
Reduction: : Reduction reactions might target the oxo group in the quinoline moiety, leading to the formation of various derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: : Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Various halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed: : The products depend on the reaction conditions but typically include oxidized or reduced derivatives and substituted analogs with modifications at the quinoline or benzamide groups.
Scientific Research Applications
This compound holds potential in multiple areas:
Chemistry: : As a precursor for synthesizing novel heterocyclic compounds.
Biology: : Potential role in developing new bioactive molecules.
Medicine: : Possible applications in the design of drugs targeting specific pathways, including anti-inflammatory and antimicrobial agents.
Industry: : Could be used in material science for developing new polymers or as intermediates in chemical manufacturing.
Comparison with Similar Compounds
Comparison
N-((5-((2-(2-hydroxyethylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide: : This compound shares a similar oxadiazole structure but differs in the side chain, which can alter its chemical reactivity and applications.
3,4-Dihydroquinolin-2-one derivatives: : These share the quinoline base structure, but the differences in functional groups lead to distinct physical and chemical properties.
Uniqueness: : N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to its combined structural motifs, which provide distinct pathways for synthesis, reactions, and applications.
List of Similar Compounds
N-(5-((2-(4-hydroxyquinolin-2-yl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
5-((2-(methylthio)quinolin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol
This detailed analysis highlights the complexity and potential of this compound across various scientific disciplines.
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-19(25-12-6-10-15-7-4-5-11-17(15)25)14-29-21-24-23-18(28-21)13-22-20(27)16-8-2-1-3-9-16/h1-5,7-9,11H,6,10,12-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDNVJNZXGTVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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